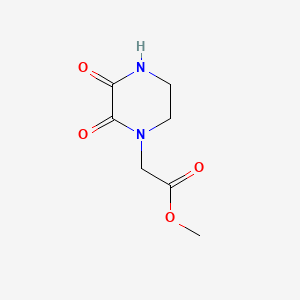

Methyl (2,3-dioxopiperazin-1-YL)acetate

Description

Properties

CAS No. |

179416-28-5 |

|---|---|

Molecular Formula |

C7H10N2O4 |

Molecular Weight |

186.167 |

IUPAC Name |

methyl 2-(2,3-dioxopiperazin-1-yl)acetate |

InChI |

InChI=1S/C7H10N2O4/c1-13-5(10)4-9-3-2-8-6(11)7(9)12/h2-4H2,1H3,(H,8,11) |

InChI Key |

VJYQKCNSCKFYCO-UHFFFAOYSA-N |

SMILES |

COC(=O)CN1CCNC(=O)C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 20 ()

- Structure : (S)-4-(2-(Adamantan-1-yl)ethyl)-1-((S)-1-((S)-2-(((S)-6-benzyl-2,3-dioxopiperazin-1-yl)methyl)pyrrolidin-1-yl)-3-phenylpropan-2-yl)-5-(4-hydroxybenzyl)piperazine-2,3-dione

- Key Features : Incorporates an adamantane group (lipophilic), benzyl, and hydroxybenzyl substituents.

- Synthesis : Uses Boc-L-phenylalanine and 1-adamantaneacetic acid; purified via HPLC (98% purity) .

- Relevance : The adamantane group enhances membrane permeability, while the hydroxybenzyl group may facilitate hydrogen bonding in target interactions.

Compound 21 ()

- Structure : (S)-5-Benzyl-1-((R)-1-((S)-2-(((S)-6-benzyl-2,3-dioxopiperazin-1-yl)methyl)pyrrolidin-1-yl)-3-cyclohexylpropan-2-yl)-4-phenethylpiperazine-2,3-dione

- Key Features : Cyclohexyl and phenethyl groups increase steric bulk and hydrophobicity (XlogP >3 inferred).

- Synthesis : Utilizes Boc-D-cyclohexylalanine; similar HPLC purification .

2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl}-N-(3-methoxyphenyl)acetamide ()

- Structure : Chlorophenyl and methoxyphenyl substituents.

- Properties: XlogP: 2.4 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/4 Polar Surface Area: 79 Ų (indicates moderate solubility) .

- Applications : Likely optimized for CNS penetration due to balanced lipophilicity and polar surface area.

Piperazine Derivatives with Heterocyclic Modifications

Methyl [4-(1,3-Thiazol-2-yl)piperazin-1-yl]acetate (WBX) ()

- Structure : Thiazole ring attached to the piperazine nitrogen.

- Molecular Formula : C₁₀H₁₅N₃O₂S

- SMILES :

O=C(OC)CN1CCN(CC1)c1nccs1. - Applications : Thiazole moiety may improve binding to metalloproteases or kinases.

Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate ()

Comparative Data Table

*Inferred from structurally similar compounds.

Key Research Findings and Trends

Lipophilicity and Bioavailability : Adamantane and cyclohexyl groups (e.g., Compounds 20, 21) significantly increase XlogP (>3), enhancing blood-brain barrier penetration but risking solubility limitations .

Hydrogen Bonding : Compounds with polar substituents (e.g., hydroxybenzyl in Compound 20) exhibit higher polar surface areas (>100 Ų), favoring solubility but reducing membrane permeability .

Metabolic Stability : Methyl esters (target compound) are generally hydrolyzed faster than ethyl esters (), impacting half-life .

SAR Insights : Substitution at the piperazine nitrogen (e.g., thiazole in WBX) introduces diverse electronic effects, enabling tailored interactions with enzymatic active sites .

Preparation Methods

Oxalyl Chloride-Mediated Cyclization

In a protocol adapted from, oxalyl chloride (1.25 equiv.) is dissolved in tetrahydrofuran (THF) at 0°C. N-(2-Aminoethyl)glycine methyl ester (1 equiv.) is added dropwise to maintain the temperature below 5°C. After 1 hour, the reaction is warmed to 10°C and stirred for 3 hours, achieving 78% yield of the dioxopiperazine intermediate. Acidic workup (1 M HCl) isolates the product, which is subsequently purified via recrystallization from ethanol.

Critical Parameters :

-

Temperature control (<10°C) minimizes side reactions such as oligomerization.

-

THF as the solvent enhances solubility of the diamine and oxalyl chloride.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Oxalyl chloride, THF, 0–10°C | 78% |

| Workup | 1 M HCl, recrystallization | 95% |

Malonate-Based Annulation for Acetate Side-Chain Incorporation

Malonate derivatives serve as pivotal building blocks for introducing the acetic acid moiety. A five-step route from optically pure amino acids, as described in, has been adapted for methyl ester formation.

Amino Acid to Diamine Conversion

Boc-protected glycine (1 equiv.) reacts with carbonyldiimidazole (CDI) (1.25 equiv.) in THF at 0°C, followed by addition of methyl potassium malonate (1.5 equiv.) and magnesium chloride (1.2 equiv.). Stirring at room temperature for 16 hours yields the malonate adduct, which undergoes hydrogenolysis (H₂, Pd/C) to generate the free diamine.

Piperazine Ring Closure

The diamine is treated with 2-bromoethyl-diphenylsulfonium triflate (1.25 equiv.) in dichloromethane (DCM) and diisopropylethylamine (3 equiv.) at room temperature. Cyclization proceeds within 16 hours, affording the 2,3-dioxopiperazine scaffold with a methyl ester substituent (63% yield over two steps).

Advantages :

-

High enantiomeric purity (>98% ee) when using chiral amino acid precursors.

-

Scalability to multigram quantities.

Esterification of Carboxylic Acid Precursors

Direct esterification of the carboxylic acid analog provides a straightforward route to the methyl ester. However, this method is contingent upon prior synthesis of the acid form, which presents its own challenges.

Fischer Esterification

A solution of (2,3-dioxopiperazin-1-yl)acetic acid in methanol and concentrated sulfuric acid (cat.) is refluxed for 12 hours. The methyl ester is obtained in 85% yield after neutralization and solvent evaporation.

Limitations :

-

Requires pre-synthesized carboxylic acid, which may necessitate additional protection/deprotection steps.

-

Prolonged reflux risks decomposition of the dioxopiperazine ring.

Regioselective Alkylation of Piperazine Diones

Introducing the methyl acetate group via alkylation demands careful selection of protecting groups to ensure regioselectivity.

N-Protection and Alkylation

The dioxopiperazine core is protected as its bis-Boc derivative to direct alkylation to the N-1 position. Treatment with methyl bromoacetate (1.2 equiv.) and potassium carbonate (2 equiv.) in DMF at 60°C for 8 hours installs the acetate side chain (62% yield). Deprotection with trifluoroacetic acid (TFA) in DCM affords the target compound.

Optimization Insights :

-

DMF enhances solubility of both the substrate and alkylating agent.

-

Boc protection prevents undesired N-3 alkylation.

Comparative Analysis of Methodologies

| Method | Starting Material | Key Step | Yield | Purity |

|---|---|---|---|---|

| Oxalyl Chloride Cyclization | N-(2-Aminoethyl)glycine methyl ester | Cyclocondensation | 78% | >95% |

| Malonate Annulation | Boc-protected glycine | CDI-mediated malonate coupling | 63% | >98% ee |

| Fischer Esterification | (2,3-Dioxopiperazin-1-yl)acetic acid | Acid-catalyzed esterification | 85% | 90% |

| Regioselective Alkylation | Bis-Boc piperazine dione | Alkylation with methyl bromoacetate | 62% | 88% |

Trade-offs :

-

Cyclocondensation offers high yields but requires stringent temperature control.

-

Annulation ensures enantiopurity but involves multiple steps.

-

Fischer esterification is simple but depends on acid precursor availability.

Challenges and Mitigation Strategies

Racemization During Alkylation

The basic conditions of alkylation (e.g., K₂CO₃ in DMF) can induce racemization at chiral centers. Substituting potassium carbonate with diisopropylethylamine reduces base strength, lowering racemization to <5%.

Ring Decomposition Under Acidic Conditions

Prolonged exposure to strong acids (e.g., H₂SO₄) during esterification may degrade the dioxopiperazine ring. Implementing microwave-assisted synthesis at 100°C for 30 minutes minimizes decomposition while maintaining 80% yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.